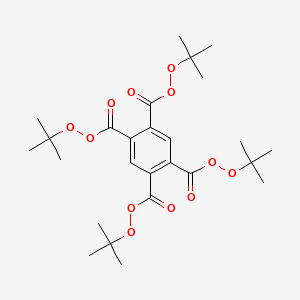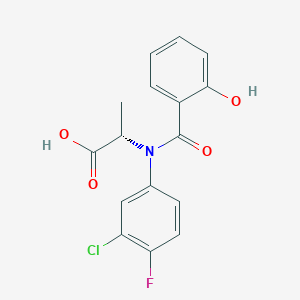
N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a chloro and fluoro-substituted phenyl ring, a hydroxybenzoyl group, and an alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Hydroxybenzoyl Intermediate: This step involves the reaction of 2-hydroxybenzoic acid with appropriate reagents to form the hydroxybenzoyl intermediate.
Coupling with Chloro-fluoro Phenyl Group: The hydroxybenzoyl intermediate is then coupled with 3-chloro-4-fluoroaniline under specific conditions to form the desired phenyl derivative.
Incorporation of Alanine: The final step involves the coupling of the phenyl derivative with L-alanine using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-glycine
- N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-valine
Comparison
Compared to similar compounds, N-(3-Chloro-4-fluorophenyl)-N-(2-hydroxybenzoyl)-L-alanine might exhibit unique properties due to the presence of the alanine moiety, which could influence its biological activity and chemical reactivity. The specific positioning of the chloro and fluoro groups on the phenyl ring might also contribute to its distinct characteristics.
Properties
CAS No. |
64141-23-7 |
|---|---|
Molecular Formula |
C16H13ClFNO4 |
Molecular Weight |
337.73 g/mol |
IUPAC Name |
(2S)-2-(3-chloro-4-fluoro-N-(2-hydroxybenzoyl)anilino)propanoic acid |
InChI |
InChI=1S/C16H13ClFNO4/c1-9(16(22)23)19(10-6-7-13(18)12(17)8-10)15(21)11-4-2-3-5-14(11)20/h2-9,20H,1H3,(H,22,23)/t9-/m0/s1 |
InChI Key |
YFAHOWKOFNGRNO-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2O |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)
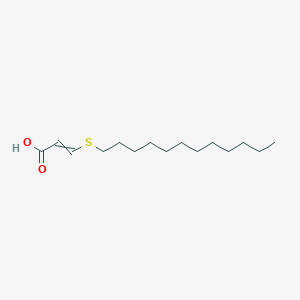


![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
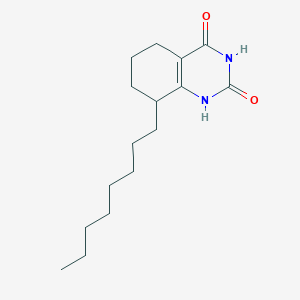
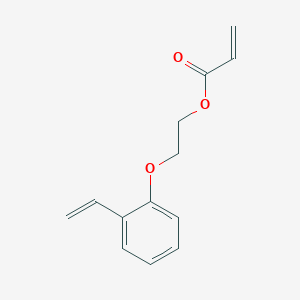
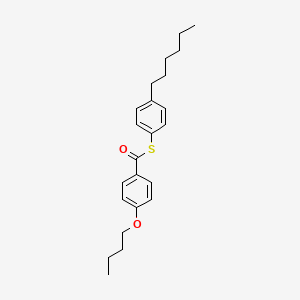
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
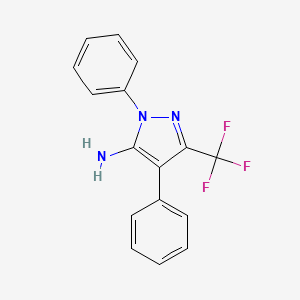
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
